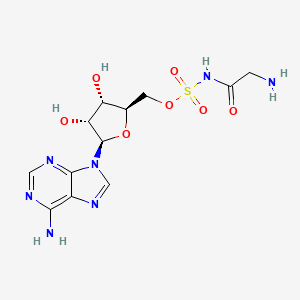

5'-O-(Glycylsulfamoyl)adenosine

説明

Synthesis Analysis

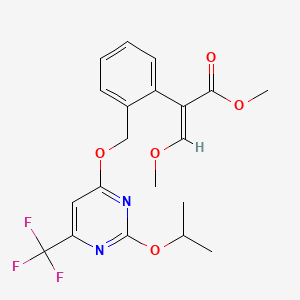

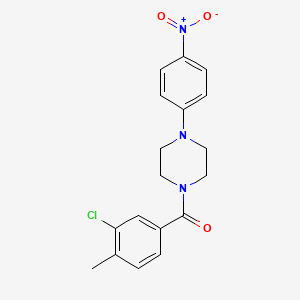

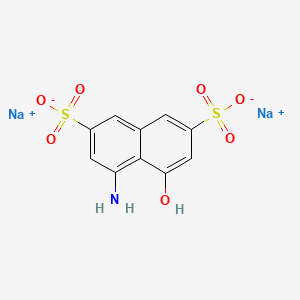

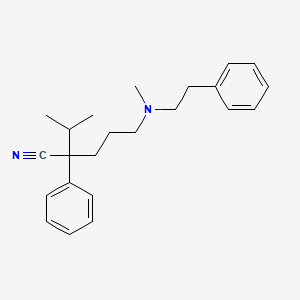

A series of 5′-O-[(N-acyl)sulfamoyl]adenosines was prepared and evaluated for inhibition of MbtA and activity against whole-cell M. tuberculosis under iron-deficient and iron-rich conditions . A comprehensive and systematic evaluation of the acyl group revealed that a benzoyl substituent is required for antitubercular activity and potent .Molecular Structure Analysis

The molecular formula of “5’-O-(Glycylsulfamoyl)adenosine” is C12H17N7O7S . The average mass is 387.372 Da and the monoisotopic mass is 387.096100 Da .科学的研究の応用

Adenosine as a Metabolic Regulator

5'-O-(Glycylsulfamoyl)adenosine is related to adenosine, a significant signal molecule in cellular physiology. Adenosine, derived from the dephosphorylation of adenine nucleotides, plays roles in neurotransmission, secretion, vasodilation, cell proliferation, and apoptosis. It's particularly protective during cellular stress like ischemia or anoxia. Adenosine receptors and transporters are potential drug targets in various pathophysiological conditions. Cytoplasmic 5'-nucleotidase, involved in adenosine production, is crucial in ischemia and certain drug efficacy, highlighting its significance in nucleoside-based drugs and nucleic acid synthesis regulation (Borowiec et al., 2006).

Clinical Applications of ATP and Adenosine

Extracellular ATP and its breakdown product, adenosine, exert effects on biological processes like muscle contraction and vasodilation. Clinical applications include pain reduction in anaesthesia, use in inducing hypotension during surgery, enhancing survival in hemorrhagic shock, and as a pulmonary vasodilator in pulmonary hypertension. They're also used in diagnosing and treating paroxysmal supraventricular tachycardias and in diagnosing coronary artery disease. This highlights the broad spectrum of clinical applications of adenosine and its derivatives (Agteresch et al., 1999; Agteresch et al., 2012).

Role in Retinal Vasculogenesis and Oxygen-Induced Retinopathy

Adenosine, produced by 5' nucleotidase, plays a crucial role in retinal vasculogenesis and in conditions like oxygen-induced retinopathy (OIR). Its levels correlate with active vasculogenesis, and alterations in adenosine and 5' nucleotidase levels have implications in OIR, suggesting potential therapeutic applications in retinal diseases (Lutty et al., 2000; Lutty & Mcleod, 2003).

Inhibitors of Enzymatic Activity

5'-O-(Glycylsulfamoyl)adenosine derivatives, like 5'-O-[N-(l-glutamyl)-sulfamoyl]adenosine, are competitive inhibitors of certain enzymes, such as the E. coli glutamyl-tRNA synthetase. They exhibit varying degrees of inhibition depending on the organism and enzyme type, indicating their potential as biochemical tools or therapeutic agents (Bernier et al., 2005).

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWPZASLDLLQFT-JJNLEZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(Glycylsulfamoyl)adenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)